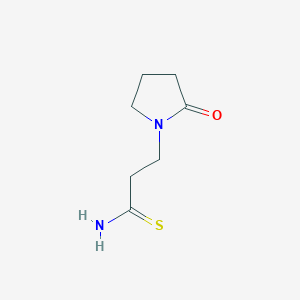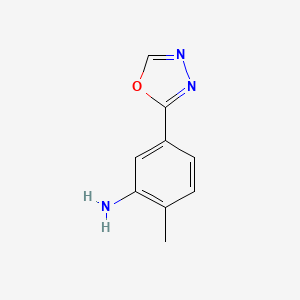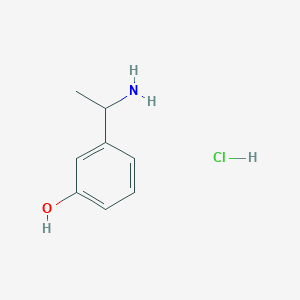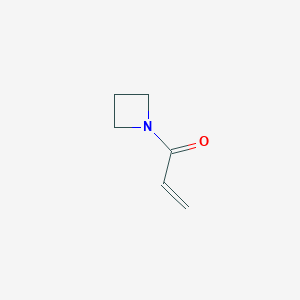
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide, also known as N-Cyclohexyl-2-cyano-3-aminoisoindoline or CCI, is an organic compound that is widely used in laboratory experiments due to its unique properties. CCI is a versatile organic compound that can be used in a variety of different applications, from synthesis to therapeutic applications.
科学的研究の応用
CCI has a wide range of scientific research applications, including its use in organic synthesis, as a catalyst for the synthesis of various compounds, and as a reagent for the modification of proteins. Additionally, CCI has been used in the synthesis of various biologically active compounds, including antibiotics, antivirals, and anti-cancer drugs. CCI has also been used in the synthesis of polymers and has been explored as a potential drug delivery system.
作用機序
The mechanism of action of CCI is not fully understood, however, it is known to interact with various proteins and enzymes in the body. It is thought to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, CCI has been shown to interact with certain receptors, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCI have been studied in both in vitro and in vivo settings. In vitro studies have demonstrated that CCI can inhibit the activity of certain enzymes, which can lead to changes in the expression of certain genes. Additionally, CCI has been shown to interact with certain receptors, which can lead to changes in the expression of certain genes. In vivo studies have demonstrated that CCI can affect the metabolism of certain drugs, as well as the expression of certain genes. Additionally, CCI has been shown to affect the immune system, leading to changes in the expression of certain genes and proteins.
実験室実験の利点と制限
The main advantage of using CCI in laboratory experiments is its versatility. CCI can be used in a variety of different applications, from synthesis to therapeutic applications. Additionally, CCI is relatively easy to synthesize and is generally inexpensive. However, there are some limitations to using CCI in laboratory experiments. For example, CCI can be toxic at high concentrations, and it can be difficult to synthesize in large quantities. Additionally, CCI can be difficult to purify and can be unstable in certain solvents.
将来の方向性
The potential future directions for CCI are numerous. For example, CCI could be further explored as a potential drug delivery system, as well as a potential therapeutic agent. Additionally, CCI could be further explored as a catalyst for the synthesis of various compounds, as well as a reagent for the modification of proteins. Furthermore, CCI could be further explored as a potential inhibitor of certain enzymes, as well as a potential modulator of certain gene expression pathways. Finally, CCI could be further explored as a potential therapeutic agent for various diseases and conditions.
合成法
The synthesis of CCI involves the condensation of cyclohexanone and 3-amino-1H-isoindol-1-ylidene in the presence of an acid catalyst. This reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile. The reaction is typically carried out at temperatures between 60-100°C and is generally completed within a few hours. The product of the reaction is a white solid that is soluble in organic solvents and can be purified by recrystallization.
特性
IUPAC Name |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-10-14(17(22)20-11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(19)21-15/h4-5,8-9,11H,1-3,6-7H2,(H2,19,21)(H,20,22)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZQSIGSNYVRO-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-cyclohexylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)


![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)

